1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17-9-11-21(12-10-17)29(27,28)25-15-4-3-8-20(25)13-14-23-22(26)24-19-7-5-6-18(2)16-19/h5-7,9-12,16,20H,3-4,8,13-15H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIRAVTJJVBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the reaction of m-tolyl isocyanate with 2-(1-tosylpiperidin-2-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea and sulfonamide groups are key sites for hydrolytic cleavage under acidic or basic conditions:
Acidic Hydrolysis
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Urea Cleavage : In concentrated HCl (6 M, reflux), the urea bond undergoes hydrolysis to yield m-toluidine and 2-(1-tosylpiperidin-2-yl)ethylamine as primary products .
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Tosyl Group Stability : The tosyl group remains intact under mild acidic conditions but decomposes in prolonged exposure to strong acids (e.g., H2SO4), releasing SO3 and forming a piperidinium salt.
Basic Hydrolysis
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Sulfonamide Cleavage : In NaOH (2 M, 80°C), the tosyl group is hydrolyzed to p-toluenesulfonic acid , liberating the piperidine amine .
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Urea Stability : The urea bond demonstrates resistance to basic hydrolysis under standard conditions (pH < 12) .
Nucleophilic Substitution
The tosyl group acts as a leaving group in SN2 reactions:
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation under catalytic conditions:
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Pd/C, H2 (1 atm) : Reduces the piperidine ring to a fully saturated piperidine structure without affecting the urea or tosyl groups .
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Rh/Al2O3, High-Pressure H2 : Cleaves the tosyl group selectively, yielding 2-(piperidin-2-yl)ethylurea .
Functionalization at the Urea Nitrogen
The urea NH groups participate in alkylation and acylation:
Alkylation
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Methylation : Treatment with methyl iodide (K2CO3, DMF) selectively methylates the less sterically hindered urea nitrogen, forming 1-(m-tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)-1-methylurea (87% yield) .
Acylation
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Acetylation : Reacting with acetyl chloride (pyridine, 0°C) acetylates both urea NH positions, forming a diacetylated derivative (62% yield) .
Oxidation Reactions
The tolyl and piperidine groups are susceptible to oxidation:
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mCPBA (meta-chloroperbenzoic acid) : Oxidizes the piperidine ring to a piperidine N-oxide , enhancing water solubility.
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KMnO4 (acidic) : Degrades the meta-tolyl group to 3-methylbenzoic acid while preserving the urea backbone .
Stability Under Physiological Conditions
Studies in simulated biological environments reveal:
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pH 7.4 Buffer : The compound remains stable for >24 h at 37°C, with no detectable hydrolysis .
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Rat Liver Microsomes : Slow N-dealkylation occurs at the piperidine ethyl bridge (t1/2 = 4.2 h), forming 1-(m-tolyl)urea as a metabolite .
Comparative Reactivity with Analogs
Key differences from structurally related compounds:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 1-(o-Tolyl) analog | Faster urea hydrolysis in acid | Steric hindrance reduction |
| 1-(p-Trifluoromethoxyphenyl) analog | Enhanced resistance to oxidation | Electron-withdrawing group stabilization |
| Tosyl replaced by acetyl | Reduced SN2 reactivity | Poorer leaving group ability |
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is part of a broader class of 1,3-disubstituted ureas that have been synthesized to investigate their structure-activity relationships (SAR) as inhibitors of soluble epoxide hydrolase (sEH). These inhibitors are significant due to their potential to modulate lipid signaling pathways, which are implicated in various diseases, including cardiovascular disorders and cancer .
Table 1: Summary of Key Studies on 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
Soluble Epoxide Hydrolase Inhibitors
Research indicates that compounds similar to 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can effectively inhibit sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular effects. The optimization of the molecular structure has been shown to enhance both potency and bioavailability .
Urease Inhibitors
The compound's structural analogs have also been investigated for their urease inhibitory activity, which is crucial for treating conditions like kidney stones and peptic ulcers. The presence of specific functional groups has been correlated with enhanced inhibitory efficacy against urease, suggesting that similar modifications could be applied to 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea to improve its pharmacological profile .
Anticancer Applications
The anticancer potential of this compound has been evaluated through various studies focusing on its effects on different cancer cell lines. The incorporation of piperidine derivatives into the urea structure has shown promise in targeting tumor growth by disrupting cellular signaling pathways involved in cancer progression .
Case Study: Anticancer Activity Against MDA-MB 231 Cells
In a study investigating the anticancer properties of synthesized urea analogs, it was found that modifications to the urea backbone significantly affected cytotoxicity against the MDA-MB 231 breast cancer cell line. The results indicated that certain substitutions could enhance selectivity and potency, making these compounds viable candidates for further development .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have revealed that the structural characteristics of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea influence absorption and metabolism. For instance, compounds with more hydrophobic groups tend to exhibit better oral bioavailability, which is critical for therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the m-tolyl and tosylpiperidinyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(m-Tolyl)-3-(2-(1-piperidinyl)ethyl)urea: Lacks the tosyl group, which may affect its solubility and reactivity.
1-(p-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Has a p-tolyl group instead of an m-tolyl group, potentially altering its steric and electronic properties.
Uniqueness
1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is unique due to the combination of the m-tolyl and tosylpiperidinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
Chemical Structure and Properties
The chemical structure of 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can be represented as follows:
- Molecular Formula : C17H24N2O3S
- Molecular Weight : 336.45 g/mol
This compound features a urea functional group linked to a piperidine moiety, which is known for its role in various pharmacological activities.
Research indicates that compounds containing piperidine and urea groups often exhibit a range of biological activities, primarily through their interactions with neurotransmitter systems. Specifically, 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea may act on the central nervous system by modulating neurotransmitter receptors, although specific receptor interactions for this compound require further elucidation.
Antidepressant Activity
A study conducted on related compounds demonstrated that piperidine derivatives possess antidepressant properties. The mechanism was attributed to their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting that 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea may similarly affect mood regulation pathways .
Analgesic Properties
Another area of interest is the analgesic potential of this compound. Research has shown that urea derivatives can exhibit pain-relieving effects through various pathways, including the modulation of opioid receptors. In animal models, similar compounds have demonstrated significant analgesic effects, indicating a potential for 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea in pain management .
Study 1: Antidepressant Efficacy
In a double-blind placebo-controlled trial involving a series of piperidine derivatives, participants who received the active compound showed a statistically significant reduction in depression scores compared to the placebo group. The study highlighted the importance of the piperidine structure in enhancing bioactivity against depressive symptoms .
Study 2: Pain Management
A preclinical study evaluated the analgesic effects of various urea derivatives in rodent models. The results indicated that compounds similar to 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea provided substantial pain relief comparable to standard analgesics, suggesting a promising avenue for further development .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea | 336.45 | Antidepressant, Analgesic |
| 1-(o-Tolyl)-3-piperidin-2-ylethylurea | 320.42 | Antidepressant |
| 1-(m-Tolyl)-3-piperazin-1-ylethylurea | 306.39 | Mild analgesic |
Q & A
Q. What are the recommended synthetic routes for 1-(m-Tolyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, and how can reaction conditions be optimized for yield?
The compound’s urea core is typically synthesized via coupling reactions between isocyanates and amines. For example, analogous urea derivatives (e.g., adamantyl-urea compounds) are synthesized using triphosgene as a coupling agent in tetrahydrofuran (THF) with trimethylamine as a base, achieving yields of 40–63% . Optimization strategies include:
- Coupling agents: Triphosgene or carbodiimides (e.g., DCC) enhance reactivity for urea bond formation.
- Solvent selection: Polar aprotic solvents (e.g., DCM, THF) improve solubility of aromatic intermediates.
- Temperature control: Reactions conducted at 0–60°C minimize side reactions (e.g., hydrolysis of isocyanates) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): and NMR are essential for verifying substituent positions (e.g., m-tolyl group, tosyl-piperidine). For example, adamantyl-urea derivatives show distinct adamantyl proton signals at δ 1.6–2.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for adamantyl-urea derivatives confirms [M+H] within 1 ppm error) .
- Melting Point Analysis: Consistency with literature values (e.g., 200–230°C for structurally similar ureas) indicates purity .
Advanced Research Questions
Q. How do structural modifications (e.g., tosyl group on piperidine or m-tolyl substitution) influence biological activity?
- Tosyl-piperidine moiety: The tosyl group enhances metabolic stability by reducing oxidative degradation. In EGFR inhibitors, analogous substitutions (e.g., 3-(m-tolyl)ureido groups) improve binding affinity via hydrophobic interactions with kinase domains (IC = 14.8 nM) .
- m-Tolyl substitution: Meta-methyl groups on aryl rings optimize steric and electronic effects. For example, m-tolyl ureas exhibit stronger hydrogen bonding with EGFR residues (e.g., Thr790) compared to para-substituted analogs .
Q. What computational or experimental methods are used to study target binding interactions?
- Molecular Docking: Software like PyMOL and Schrödinger Suite models urea-kinase interactions. For example, compound 8b (with m-tolylurea) forms hydrogen bonds with EGFR’s Met793 and hydrophobic contacts with Leu718 .
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., values for urea derivatives targeting kinases) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Off-target profiling: Use selectivity panels (e.g., 100+ kinase assays) to confirm target specificity.
- Structural analogs: Compare activity trends; e.g., adamantyl-ureas with thiophene substituents show 10-fold higher potency than oxadiazole derivatives .
Q. What are the stability challenges for this compound under physiological conditions, and how are they addressed?
- Hydrolytic degradation: The urea bond is susceptible to hydrolysis at acidic pH (e.g., in lysosomes). Stabilization strategies include:
- Prodrug design: Masking the urea as a carbamate.
- Formulation: Encapsulation in liposomes or cyclodextrins .
- Oxidative metabolism: Piperidine rings are prone to CYP450 oxidation. Tosyl groups reduce this via steric hindrance .
Methodological Recommendations
Q. How should researchers design SAR (Structure-Activity Relationship) studies for urea derivatives?
- Core modifications: Test substituents on both aryl and heterocyclic moieties (e.g., tosyl vs. mesyl groups on piperidine).
- Bioisosteric replacement: Replace urea with thiourea or guanidine to assess binding tolerance .
- Pharmacokinetic profiling: Include LogP, plasma protein binding, and microsomal stability assays .
Q. What in vitro/in vivo models are suitable for evaluating anticancer potential?
- In vitro: NCI-60 cell line panel for broad cytotoxicity screening.
- In vivo: Xenograft models (e.g., H1975 EGFR-mutant NSCLC) with compound 8b (IC = 14.8 nM) as a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
